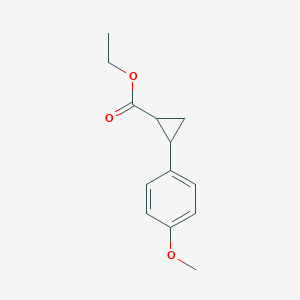
Ethyl 4-hydroxy-2,3-dihydro-1h-indene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indane or indan is an organic compound with the formula C6H4(CH2)3. It is a colorless liquid hydrocarbon and a petrochemical, a bicyclic compound . It’s usually produced by hydrogenation of indene .
Synthesis Analysis
Derivatives of indane can be obtained indirectly, e.g., the reaction of diethyl phthalate with ethyl acetate, using metallic sodium and ethanol as a catalyst . The reaction yields indanedione ethyl ester, which can react with the sodium ions yielding a salt .Molecular Structure Analysis
The molecular structure of indane consists of a benzene ring fused with a pentagonal cyclopentane moiety . Indane is a bicyclic compound, meaning it contains two fused rings .Chemical Reactions Analysis
Indane is usually produced by hydrogenation of indene . Other derivatives can be obtained indirectly, for example, the reaction of diethyl phthalate with ethyl acetate, using metallic sodium and ethanol as a catalyst .Physical And Chemical Properties Analysis
Indane is a colorless liquid hydrocarbon . It has a chemical formula of C9H10 and a molar mass of 118.176 g/mol . It has a density of 0.9645 g/cm3, a melting point of -51.4 °C, and a boiling point of 176.5 °C .Mecanismo De Acción
Direcciones Futuras
The future directions of research into indane and its derivatives could involve exploring their potential biological activities. Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .
Propiedades
IUPAC Name |
ethyl 4-hydroxy-2,3-dihydro-1H-indene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-2-15-12(14)9-6-8-4-3-5-11(13)10(8)7-9/h3-5,9,13H,2,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXIQXZFXVMPXLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2=C(C1)C(=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

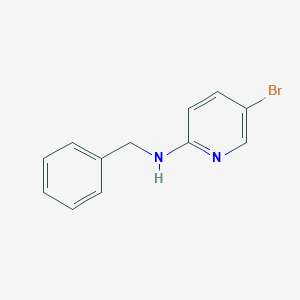

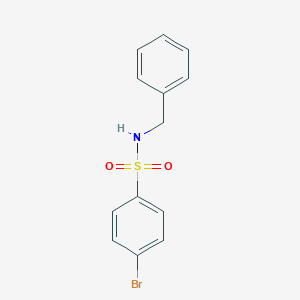

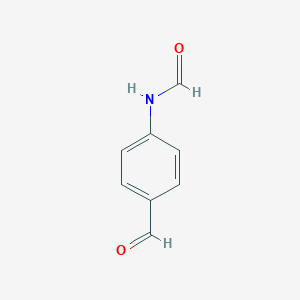
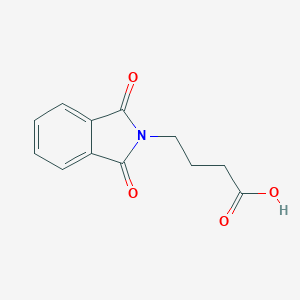
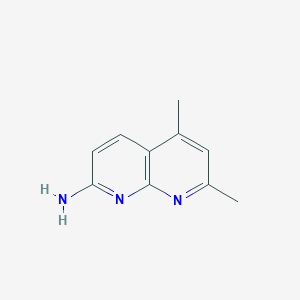


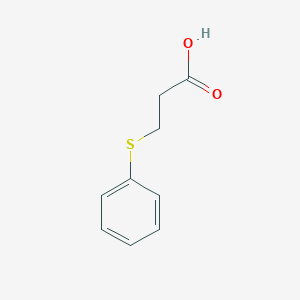
![2-Phenyl-5-p-tolyl-[1,3,4]oxadiazole](/img/structure/B188531.png)

![2-(Methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B188533.png)
